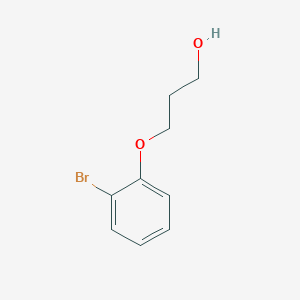

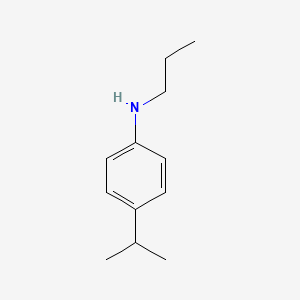

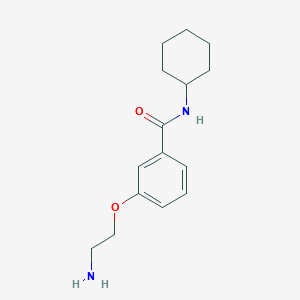

![molecular formula C15H12BrClN2O3 B1437415 N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide CAS No. 477848-08-1](/img/structure/B1437415.png)

N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide

Vue d'ensemble

Description

“N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide” is a chemical compound with the CAS Number: 477848-08-1 . It has a molecular weight of 383.63 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for the compound is1S/C15H12BrClN2O3/c1-22-12-6-10 (14 (20)13 (16)7-12)8-18-19-15 (21)9-2-4-11 (17)5-3-9/h2-8,20H,1H3, (H,19,21)/b18-8+ . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 383.63 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique

Synthesis and Biological Activity of Metal Complexes : Ahmed, Yousif, and Al-jeboori (2013) reported the synthesis of new monomeric cobalt and cadmium complexes with Schiff-bases derived from condensation processes. These complexes showed biological activity against gram-positive and gram-negative bacteria, indicating potential applications in antimicrobial research (Ahmed, Yousif, & Al-jeboori, 2013).

Crystal Structure Analysis : Zhu and Qiu (2011) synthesized two Schiff bases, including N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide, and characterized their structures through X-ray crystallography. This research provides insight into the structural aspects of such compounds, which is essential for understanding their chemical properties and potential applications (Zhu & Qiu, 2011).

Hydrogen Bonding Studies : Kala et al. (2016) conducted research on o-hydroxy Schiff bases derived from 2-Hydroxy-4-methoxy Benzaldehyde. The study involved spectroscopic techniques and X-ray crystal structure determination to investigate the nature of hydrogen bonding in these molecules, which is crucial for understanding their chemical reactivity and potential applications in materials science (Kala et al., 2016).

Photodynamic Therapy for Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine derivative. This compound showed promising properties for photodynamic therapy, an emerging cancer treatment method. The study highlights its potential as a Type II photosensitizer due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antiprotozoal Activity : Carvalho et al. (2014) investigated the antiprotozoal activity of (E)-cinnamic N-acylhydrazone derivatives. This study is significant in the field of medicinal chemistry, exploring new treatments for protozoal infections (Carvalho et al., 2014).

Corrosion Inhibition in Industrial Applications : Paul, Yadav, and Obot (2020) researched the use of carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant in industrial settings to protect metal surfaces (Paul, Yadav, & Obot, 2020).

Antioxidant Activity Study : Ardjani and Mekelleche (2017) conducted a theoretical study on the antioxidant behavior of related Schiff bases. Understanding the antioxidant properties of these compounds is essential for developing new therapeutic agents (Ardjani & Mekelleche, 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .

Mécanisme D'action

Target of Action

The primary target of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzohydrazide is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, specifically in the dehydration process .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway by inhibiting the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This disruption can lead to downstream effects such as the alteration of membrane structure and function, ultimately affecting the survival and growth of the organism.

Result of Action

The inhibition of the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ enzyme by N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzohydrazide can lead to significant molecular and cellular effects. By disrupting fatty acid biosynthesis, the compound may cause alterations in cell membrane structure and function, potentially leading to cell death .

Propriétés

IUPAC Name |

N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN2O3/c1-22-12-6-10(14(20)13(16)7-12)8-18-19-15(21)9-2-4-11(17)5-3-9/h2-8,20H,1H3,(H,19,21)/b18-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMVTMRZKKPZNB-QGMBQPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

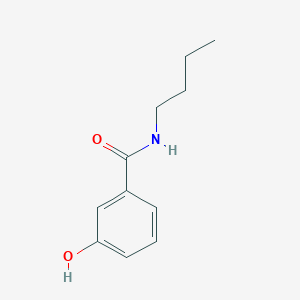

![ethyl 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1437332.png)

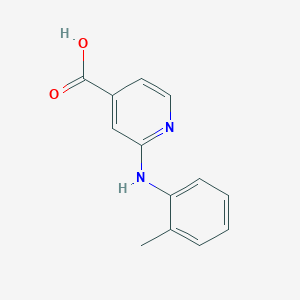

![3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1437333.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1437335.png)

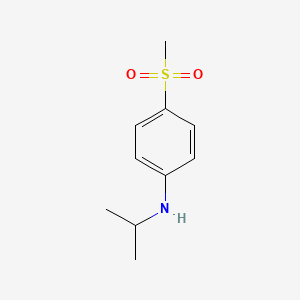

![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)